XCC

描述

柑橘黄单胞菌 (XCC) 是一种细菌,以引起柑橘溃疡病而闻名,柑橘溃疡病是一种严重影响柑橘类植物的疾病。这种病原体导致全球柑橘生产中重大的经济损失。柑橘黄单胞菌 会感染各种柑橘品种,导致叶片、茎和果实上的病斑,可能导致果实提前脱落并降低产量 .

准备方法

柑橘黄单胞菌的制备涉及在特定条件下培养细菌。这种细菌通常从受感染的柑橘组织中分离出来,并在富含营养的培养基上生长。柑橘黄单胞菌的工业生产方法 包括大规模发酵过程,其中细菌在受控条件下在生物反应器中培养,以生产足够数量用于研究和农业应用 .

化学反应分析

科学研究应用

柑橘黄单胞菌有几种科学研究应用:

化学: 研究细菌的代谢途径以及与宿主植物的化学相互作用。

生物学: 了解细菌感染和植物防御反应的机制。

医学: 探索可能抑制柑橘黄单胞菌的潜在抗菌化合物。

作用机制

柑橘黄单胞菌的作用机制涉及几个分子靶点和途径:

感染过程: 这种细菌通过气孔或伤口进入植物,并定植于细胞间隙。

毒力因子: 柑橘黄单胞菌会产生毒力因子,例如胞外多糖和蛋白质,这些毒力因子有助于感染和疾病发展。

宿主相互作用: 这种细菌与宿主植物细胞相互作用,导致病斑和溃疡的形成

相似化合物的比较

属性

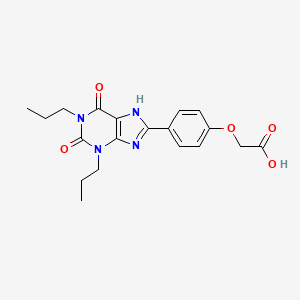

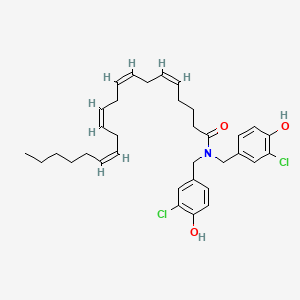

IUPAC Name |

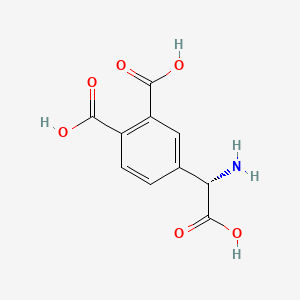

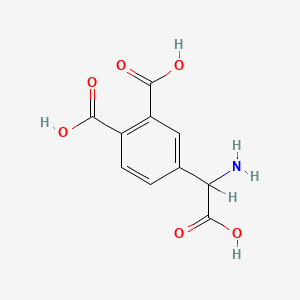

2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O5/c1-3-9-22-17-15(18(26)23(10-4-2)19(22)27)20-16(21-17)12-5-7-13(8-6-12)28-11-14(24)25/h5-8H,3-4,9-11H2,1-2H3,(H,20,21)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTMMGCYGCFXBFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20914271 | |

| Record name | [4-(2,6-Dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)phenoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20914271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96865-83-7 | |

| Record name | 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096865837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [4-(2,6-Dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)phenoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20914271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

- Type III secretion system (T3SS) and effectors: Xcc utilizes T3SS to deliver effector proteins (T3Es) directly into host cells, interfering with plant defense mechanisms and promoting disease [, , , , ].

- Genetic diversity and pathogenicity: Different this compound races exhibit varying degrees of virulence on different host cultivars, suggesting a complex interplay of pathogenicity factors and host resistance genes [, , , , ].

- Molecular mechanisms of pathogenicity: Studies investigate the role of specific genes and proteins in this compound virulence, including those involved in xanthan production, extracellular enzyme secretion, and quorum sensing [, , , , , , , , , , ].

- Host responses to this compound infection: Research explores plant defense mechanisms against this compound, including stomatal aperture regulation, callose deposition, and the role of specific resistance genes [, , , ].

- Control and management of black rot: Studies evaluate various approaches to manage this compound, such as copper-based treatments, biocontrol agents, and breeding for resistance [, , , ].

Q1: What is the role of the Type III secretion system (T3SS) in this compound virulence?

A1: The T3SS is a needle-like apparatus used by this compound to inject effector proteins (T3Es) directly into host plant cells. These effectors suppress plant immunity and manipulate host cellular processes to the benefit of the bacteria, ultimately contributing to disease development [, , , , ].

Q2: How do different races of this compound contribute to variations in disease severity?

A2: this compound exists as different races, each carrying a unique repertoire of virulence factors, including T3Es. These variations contribute to differences in their ability to infect specific host cultivars and cause disease. Some races are more aggressive than others, leading to a wider range of susceptible hosts and more severe symptoms [, , , , ].

Q3: How does xanthan production contribute to this compound virulence?

A3: Xanthan is an exopolysaccharide produced by this compound. It plays a crucial role in virulence by forming a protective biofilm around bacterial cells, contributing to clogging of the plant vascular system, and hindering plant defenses [, ].

Q4: How does this compound evade recognition by the host immune system?

A4: this compound employs various strategies to evade host recognition. One mechanism involves variations in the composition of exopolysaccharides (EPS) and lipopolysaccharides (LPS), which can help the bacteria avoid detection by the plant's immune system [].

Q5: How do plants defend themselves against this compound infection?

A5: Plants employ various defense mechanisms against this compound, including stomatal closure to prevent bacterial entry, callose deposition to reinforce cell walls and limit bacterial spread, and the activation of specific resistance genes that trigger immune responses [, , , ].

Q6: Why are some Brassica varieties more susceptible to black rot than others?

A6: Resistance or susceptibility to this compound is often determined by a gene-for-gene interaction between the pathogen's effector repertoire and the host's resistance genes. Variations in these genes among Brassica varieties contribute to differences in their ability to recognize and defend against this compound infection [, , , ].

Q7: What are some effective ways to manage black rot disease caused by this compound?

A7: Management strategies include: * Cultural practices: Crop rotation, use of disease-free seeds and transplants, and sanitation to reduce inoculum levels [, ].* Chemical control: Copper-based bactericides can be effective, but resistance development is a concern [, , ].* Biological control: Utilizing beneficial microorganisms like Bacillus subtilis to suppress this compound growth []. * Host resistance: Breeding resistant cultivars is the most sustainable approach to manage black rot [, , , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-[2-(dimethylamino)ethoxy]-4-methoxyphenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide;hydrochloride](/img/structure/B1662271.png)

![5-propoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine;hydrochloride](/img/structure/B1662273.png)

![5-methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1H-pyrimidine-2,4-dione;hydrochloride](/img/structure/B1662274.png)

![[(1S)-1-[(7-bromo-2,3-dioxo-1,4-dihydroquinoxalin-5-yl)methylamino]ethyl]phosphonic acid;hydrochloride](/img/structure/B1662286.png)

![(S)-2-Amino-3-(1,3,5,7-pentahydro-2,4-dioxo-cyclopenta[E]pyrimidin-1-YL) proionic acid](/img/structure/B1662289.png)